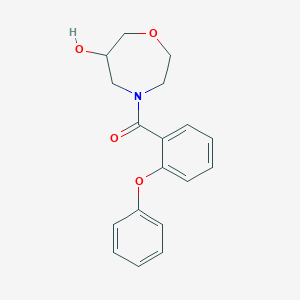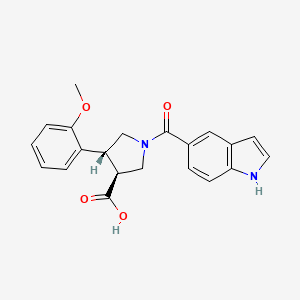
4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of heterocyclic compounds, including oxazepines and benzoxazepines, have been of significant interest in organic chemistry due to their diverse biological activities and potential applications in materials science. The compound shares structural similarities with benzoxazepines and oxazepines, which have been explored for various synthetic methodologies and property analyses.
Synthesis Analysis
Syntheses of benzoxazepines and related heterocyclic compounds typically involve cyclization reactions of precursor molecules such as arylthio(oxy)ethylamines or phenoxyethylamine with reactive intermediates like 2-formylbenzoic acid or 2,5-dimethoxy-2,5-dihydrofuran. These processes often employ Lewis acids or other catalysts to facilitate ring closure to produce the desired heterocyclic frameworks (Katritzky et al., 2001).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like benzoxazepines is often elucidated using spectroscopic methods (NMR, IR, X-ray diffraction) and theoretical calculations (DFT studies). These analyses reveal the arrangement of atoms within the molecule, charge distributions, and the presence of functional groups, contributing to the understanding of their chemical behavior (Almansour et al., 2016).
Chemical Reactions and Properties
Benzoxazepines and related compounds undergo various chemical reactions, including cyclocarbonylation, aminocarbonylation, and oxidative transformations, to modify their structure or introduce new functional groups. These reactions are critical for diversifying the chemical space of these heterocycles and exploring their potential applications (Yang et al., 2010).
Physical Properties Analysis
The physical properties of benzoxazepines, such as solubility, melting points, and crystal structures, are determined by their molecular composition and structure. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group compatibility, are influenced by the compound's structure. Studies on benzoxazepines have shown that these compounds exhibit a range of chemical behaviors, including electrophilic and nucleophilic reactivity, which are mapped using molecular electrostatic potential (MEP) maps (Almansour et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Cyclization Techniques for Heterocyclic Compounds : A study by Katritzky et al. (2001) details the Lewis acid-mediated cyclizations producing novel 1,4-benzothiazepines and 1,4-benzoxazepines, showcasing the versatility of cyclization techniques in synthesizing complex heterocycles from precursors like 2-phenoxyethylamine (Katritzky, Xu, He, & Mehta, 2001).
Benzimidazole Fused-1,4-Oxazepines : Almansour et al. (2016) describe the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, highlighting the structural and electronic features conducive to nonlinear optical (NLO) applications. This underscores the potential of incorporating 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol structures in advanced material sciences (Almansour, Arumugam, Suresh Kumar, Soliman, Altaf, & Ghabbour, 2016).
Oxazepine-Quinazolinone Bis-Heterocyclic Scaffolds : Shaabani et al. (2019) developed an environmentally friendly synthesis approach for biologically important oxazepine-quinazolinone derivatives via a one-pot three-component reaction, indicating the compound's utility in creating bis-heterocyclic structures with potential pharmacological activities (Shaabani, Shaabani, Kučeráková, & Dušek, 2019).
Iron(II) Promoted Synthesis : Scoccia et al. (2017) presented an innovative synthesis of dibenzo[b,e]oxepin-11(6H)-ones, showcasing the strategic use of iron(II) in direct intramolecular ortho-acylation. This method demonstrates the compound's potential in synthesizing tricyclic drugs and exploring their biological activities (Scoccia, Castro, Faraoni, Bouzat, Martín, & Gerbino, 2017).
Determination of Environmental Phenols : Zhang et al. (2011) discuss the analysis of benzophenones and benzotriazoles in environmental samples, indicating the broader relevance of studies involving phenolic compounds like 4-(2-phenoxybenzoyl)-1,4-oxazepan-6-ol in assessing environmental exposure and risks (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Propiedades
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-14-12-19(10-11-22-13-14)18(21)16-8-4-5-9-17(16)23-15-6-2-1-3-7-15/h1-9,14,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFTMMOQXZRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxybenzoyl)-1,4-oxazepan-6-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)
![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)


![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)